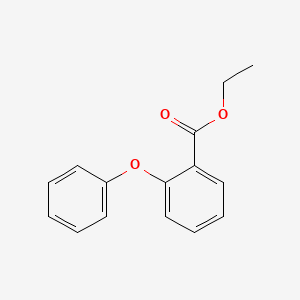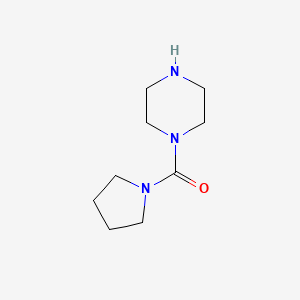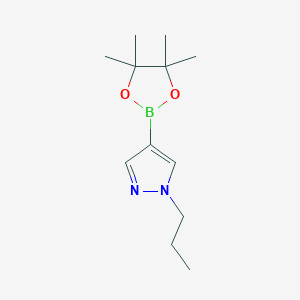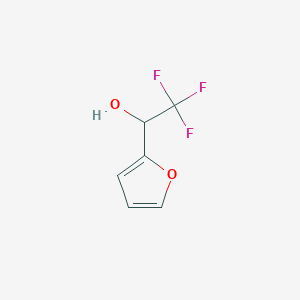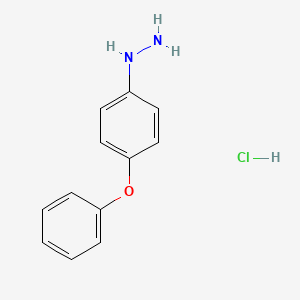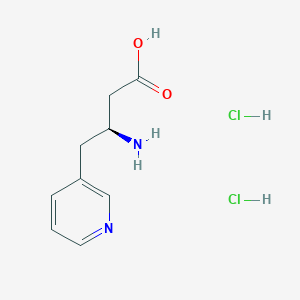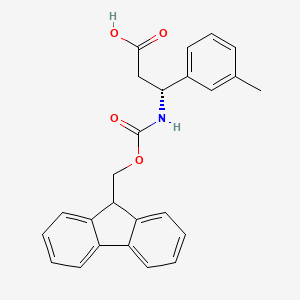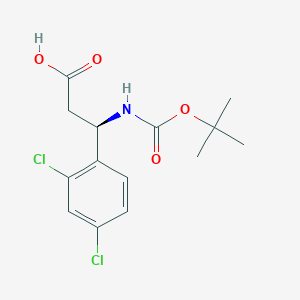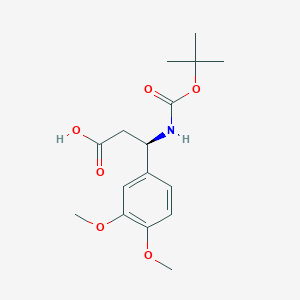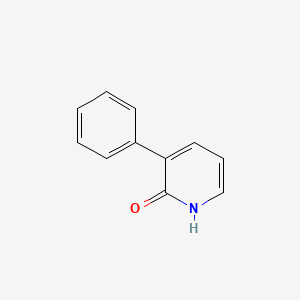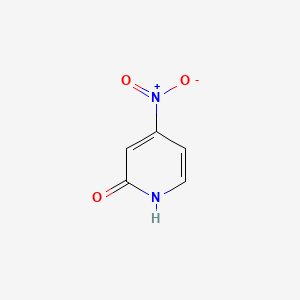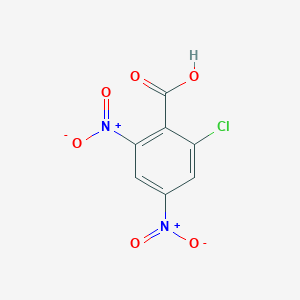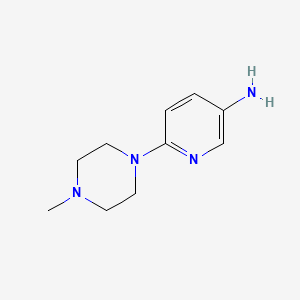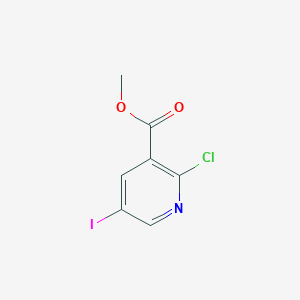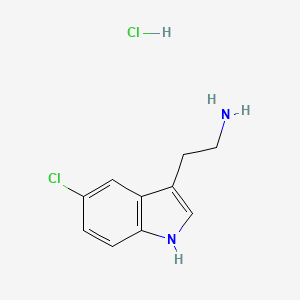
5-Chlorotryptamine Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chlorotryptamine Hydrochloride is a chemical compound with the molecular formula C10H11ClN2·HCl. It is a derivative of tryptamine, which is an indolamine metabolite of the essential amino acid tryptophan. This compound is known for its anti-proliferative and anti-mitotic properties, making it a significant subject of research in various scientific fields .
作用机制
Target of Action
5-Chlorotryptamine Hydrochloride, a derivative of tryptamine, primarily targets serotonin receptors in the central nervous system . Serotonin, also known as 5-Hydroxytryptamine (5-HT), mediates numerous physiological processes in the central nervous system. The diversity of function is partly a consequence of the 14 distinct receptors evident in mammals .
Mode of Action
This compound interacts with its targets, the serotonin receptors, by binding to them. This binding leads to a series of biochemical reactions that result in the activation of these receptors . Upon binding, the activated serotonin receptor undergoes a conformational change which allows its Gs alpha subunit to exchange GDP for GTP, leading to the activation of various downstream signaling pathways .
Biochemical Pathways
The activation of serotonin receptors by this compound affects several biochemical pathways. By coupling to Gαi, Gαq/11, or Gαs, the serotonin receptors exert their influence on several biochemical pathways that are much further downstream . Serotonin is synthesized via a two-step metabolic pathway: tryptophan is first hydroxylated to 5-hydroxytryptophan (5-HTP) by tryptophan hydroxylase (TPH), which is a rate-limiting step .
Pharmacokinetics
Drug likeness parameters related to adme properties can be calculated using online tools . These parameters provide an indication of how well a compound like this compound might be absorbed in the body, how it might be distributed to different tissues, how it might be metabolized, and how it might be excreted.
Result of Action
The molecular and cellular effects of this compound’s action involve the regulation of various physiological processes. These include mood, sleep, aggression, cognition, memory, emesis, and feeding behavior, as well as the pathophysiology of disorders including major depression, schizophrenia, obsessive–compulsive disorder, and anxiety .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability can be affected by humidity . Furthermore, the compound’s action and efficacy can be influenced by factors such as the presence of other drugs or substances in the body, the individual’s health status, and genetic factors.
生化分析
Biochemical Properties
5-Chlorotryptamine Hydrochloride, like other tryptamines, is believed to interact with various enzymes, proteins, and other biomoleculesTryptamines are known to primarily interact with serotonin receptors, acting as agonists .
Cellular Effects
It can be inferred from the known effects of tryptamines that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
As a tryptamine derivative, it may exert its effects at the molecular level through interactions with biomolecules, potentially involving binding interactions, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound, as a tryptamine derivative, is likely involved in tryptophan metabolic pathways. Tryptophan metabolism primarily involves the kynurenine, 5-hydroxytryptamine, and indole pathways
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chlorotryptamine Hydrochloride typically involves the chlorination of tryptamine. One common method includes the reaction of tryptamine with thionyl chloride in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under reflux conditions, followed by the addition of hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .
化学反应分析
Types of Reactions: 5-Chlorotryptamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can convert it back to tryptamine.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions include various substituted indoles and tryptamine derivatives .
科学研究应用
5-Chlorotryptamine Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other indole derivatives.
Biology: The compound is studied for its effects on cell division and proliferation.
Medicine: Research explores its potential as an anti-cancer agent due to its anti-proliferative properties.
Industry: It is used in the development of new pharmaceuticals and chemical intermediates
相似化合物的比较
- 5-Fluorotryptamine Hydrochloride
- 5-Bromotryptamine Hydrochloride
- 5-Methoxytryptamine Hydrochloride
- 5-Methyltryptamine Hydrochloride
Comparison: 5-Chlorotryptamine Hydrochloride is unique due to its specific chlorine substitution, which imparts distinct chemical and biological properties. Compared to its fluorine, bromine, methoxy, and methyl analogs, the chlorine atom provides a balance of reactivity and stability, making it particularly useful in anti-proliferative studies .
属性
CAS 编号 |
942-26-7 |
|---|---|
分子式 |
C10H12ClN2+ |
分子量 |
195.67 g/mol |
IUPAC 名称 |
2-(5-chloro-1H-indol-3-yl)ethylazanium |
InChI |
InChI=1S/C10H11ClN2/c11-8-1-2-10-9(5-8)7(3-4-12)6-13-10/h1-2,5-6,13H,3-4,12H2/p+1 |
InChI 键 |
FVQKQPVVCKOWLM-UHFFFAOYSA-O |
SMILES |
C1=CC2=C(C=C1Cl)C(=CN2)CCN.Cl |
规范 SMILES |
C1=CC2=C(C=C1Cl)C(=CN2)CC[NH3+] |
Key on ui other cas no. |
55747-73-4 942-26-7 |
Pictograms |
Irritant |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


